molecular formula C17H12N2O5S B2381154 Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate CAS No. 892843-26-4

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate

Cat. No.: B2381154
CAS No.: 892843-26-4
M. Wt: 356.35
InChI Key: IVRBMHIORUQPOE-UHFFFAOYSA-N
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Description

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound that features a unique structure incorporating a dioxolo and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 1,3-dioxolo[4,5-f][1,3]benzothiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzodioxol-6-ylcarbamoyl)benzoate: Similar structure but with a benzodioxole moiety instead of benzothiazole.

    Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.

Uniqueness

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Biological Activity

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13_{13}H10_{10}N2_{2}O4_{4}S
  • Molecular Weight : 278.29 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : The compound has been shown to induce apoptosis in cancer cell lines by interacting with specific molecular targets. It inhibits cell proliferation and promotes programmed cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. Its efficacy is attributed to the benzothiazole moiety, which is known for its bioactivity .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50_{50} values ranging from 10 to 30 µM .
Cell LineIC50_{50} (µM)Observed Effect
MCF-715Significant inhibition of growth
HeLa25Moderate inhibition of growth

Mechanistic Studies

Mechanistic studies have shown that the compound can inhibit key enzymes involved in cancer progression:

  • Tyrosinase Inhibition : The compound exhibited strong inhibitory effects on tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Case Studies

Case Study 1 : A study published in MDPI explored the efficacy of this compound on melanoma cells. The results demonstrated that the compound significantly reduced melanin synthesis by inhibiting intracellular tyrosinase activity .

Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties. In vivo models showed that treatment with this compound led to a marked decrease in inflammatory markers and improved outcomes in models of induced inflammation .

Properties

IUPAC Name

methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-17-18-11-6-12-13(24-8-23-12)7-14(11)25-17/h2-7H,8H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRBMHIORUQPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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